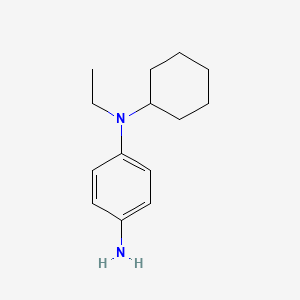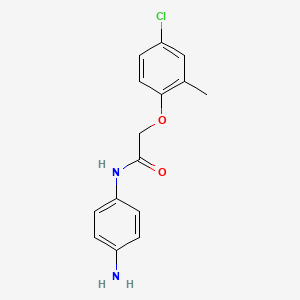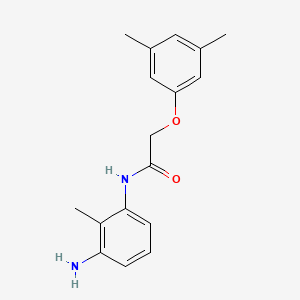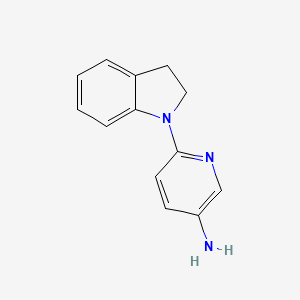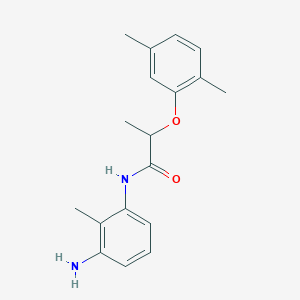
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes an amino group, a methylphenyl group, and a dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol under specific conditions, often involving a catalyst such as a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under controlled conditions.
Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated aromatic compounds.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems due to its ability to interact with specific biomolecules.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Employed in the synthesis of polymers and other materials with specialized properties.
作用机制
The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.
相似化合物的比较
- N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propanamide
- N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)propanamide
Comparison:
- Structural Differences: Variations in the position of the methyl groups on the phenoxy ring.
- Chemical Properties: These structural differences can lead to variations in reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGVHCUQOJQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

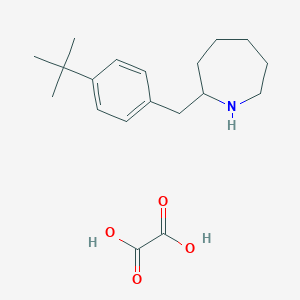
![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)
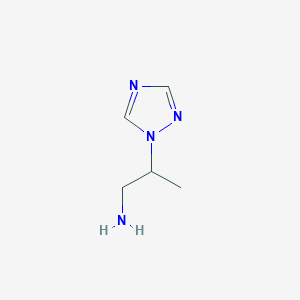
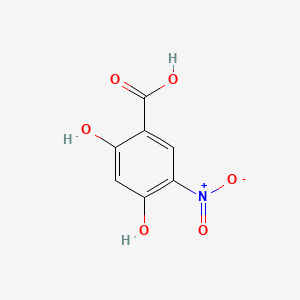
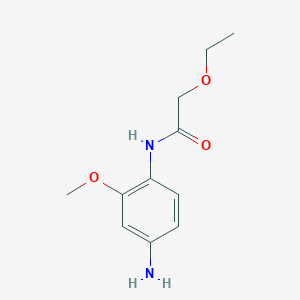
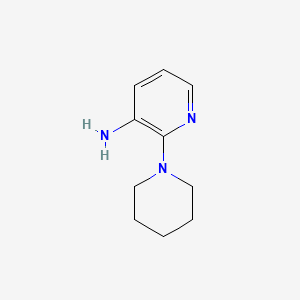
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
